Serrapeptase

描述

proteolytic enzyme preparation used concomitantly with an antibiotic in osteoarticular infections

zinc metalloproteinases with broad similar specificity for cleavage of the oxidized insulin B chain

See also: Huperzine A; this compound (component of).

属性

CAS 编号 |

37312-62-2 |

|---|---|

分子式 |

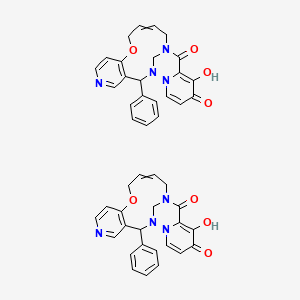

C46H40N8O8 |

分子量 |

832.9 g/mol |

IUPAC 名称 |

(11Z)-17-hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione |

InChI |

InChI=1S/2C23H20N4O4/c2*28-18-9-12-26-21(22(18)29)23(30)25-11-4-5-13-31-19-8-10-24-14-17(19)20(27(26)15-25)16-6-2-1-3-7-16/h2*1-10,12,14,20,29H,11,13,15H2/b2*5-4- |

InChI 键 |

ZKKJCEMUENOBKY-KERYXKJGSA-N |

规范 SMILES |

C1C=CCOC2=C(C=NC=C2)C(N3CN1C(=O)C4=C(C(=O)C=CN43)O)C5=CC=CC=C5.C1C=CCOC2=C(C=NC=C2)C(N3CN1C(=O)C4=C(C(=O)C=CN43)O)C5=CC=CC=C5 |

产品来源 |

United States |

Foundational & Exploratory

Serrapeptase from Serratia marcescens: A Technical Guide to its Discovery, Isolation, and Characterization

Introduction

Serrapeptase (EC 3.4.24.40), also known as serratiopeptidase or serralysin, is an extracellular metalloprotease enzyme renowned for its potent anti-inflammatory, anti-edemic, analgesic, and fibrinolytic properties.[1][2] This enzyme was first discovered in the late 1960s, isolated from Serratia marcescens strain E-15, an enterobacterium found in the intestine of the silkworm, Bombyx mori.[1][3][4] The enzyme plays a crucial role for the silkworm, enabling the emerging moth to dissolve its protective cocoon.[4] Clinically, this compound is widely used in surgery, orthopedics, gynecology, and dentistry to manage pain and inflammation associated with various conditions like arthritis, sinusitis, bronchitis, and carpal tunnel syndrome.[5][6]

This technical guide provides an in-depth overview of the discovery, biochemical properties, and the detailed experimental protocols for the isolation, purification, and characterization of this compound from its native producer, Serratia marcescens.

Biochemical Profile and Characteristics

This compound is a zinc-containing metalloprotease belonging to the serralysin family.[1][5] Its structure consists of a single polypeptide chain of 470 amino acids and is notably devoid of sulfur-containing amino acids such as cysteine and methionine.[1][5] The enzyme's molecular weight varies slightly depending on the producing strain and analytical method, generally ranging from 45 to 60 kDa.[1][2] For its proteolytic activity, the enzyme contains a zinc atom at its active site, which is crucial for its function.[5][7]

The enzyme exhibits maximum catalytic activity under specific conditions and is known for its stability across a range of pH values. This stability is a key attribute for its large-scale industrial production and therapeutic applications.[1][5]

Table 1: Biochemical Properties of this compound from Serratia marcescens

| Property | Reported Value(s) | Source Strain(s) | Citation(s) |

|---|---|---|---|

| EC Number | 3.4.24.40 | E-15, General | [1][5] |

| Molecular Weight | 45-60 kDa | General | [1][2] |

| ~51 kDa | AD-W2 | [3][5] | |

| 52 kDa | Not Specified | [6][8] | |

| 50-55 kDa | Silkworm Pupa Isolate | [9] | |

| Optimal pH | 9.0 | General, AD-W2 | [1][3][5] |

| 8.0 | Not Specified | [10] | |

| Optimal Temperature | 40 °C | General | [1][5] |

| 50 °C | AD-W2 | [3][5] | |

| 45 °C | Not Specified | [10] | |

| 35 °C | Silkworm Pupa Isolate | [9] | |

| Inactivation Temp. | 55 °C (in 15 min) | General | [1][5] |

| Kinetic Parameters | Vmax: 57,256 Units/mL | AD-W2 | [3] |

| | Km: 1.57 mg/mL (Casein) | AD-W2 |[3] |

Experimental Protocols

This section details the methodologies for the production, isolation, and characterization of this compound. The overall workflow involves microbial fermentation followed by a multi-step purification process to isolate the enzyme from the culture medium.

Microorganism and Culture Production

-

Strain Selection : Serratia marcescens strains are the primary producers. Potent strains include E-15, originally isolated from silkworm intestines, and various soil isolates like AD-W2.[3][5]

-

Inoculum Preparation : A loopful of a stock culture of S. marcescens is transferred to a sterile broth (e.g., Tryptic Soy Broth) and incubated overnight at approximately 32°C.[8]

-

Fermentation : The inoculum is transferred to a larger production medium. A common medium is Tryptone Soya Broth, though optimized media containing soybean meal (20 g/L), casein (15 g/L), and various salts can enhance yield.[3][8]

-

Incubation Conditions : The culture is incubated for 24 to 60 hours at 30-32°C with constant agitation (e.g., 200 RPM in a rotary shaker).[3][8] Maximum enzyme activity in the extracellular medium is typically observed after 60 hours.[3]

Enzyme Isolation and Purification

-

Harvesting the Crude Enzyme : The fermented broth is centrifuged at high speed (e.g., 10,000 rpm) for 20 minutes at 4°C. The resulting cell-free supernatant, which contains the extracellular this compound, is carefully collected.[8]

-

Ammonium Sulfate Precipitation : This step concentrates the protein from the supernatant.

-

Solid ammonium sulfate is slowly added to the cold supernatant with gentle stirring to achieve a saturation of 30-80%.[3]

-

The solution is kept at 4°C for at least 2 hours to allow for protein precipitation.

-

The mixture is then centrifuged (10,000 rpm, 20 min, 4°C) to pellet the precipitated protein.[11]

-

-

Dialysis : The protein pellet is resuspended in a minimal volume of a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 8.0).[3] This solution is then dialyzed extensively against the same buffer to remove the high concentration of ammonium sulfate.[3]

-

Ion-Exchange Chromatography (IEX) : The dialyzed, partially purified enzyme solution is further purified using anion-exchange chromatography.[3][9]

-

Column : A strong anion-exchange column such as a Mono Q 5/50 GL or a DEAE-cellulose column is equilibrated with the starting buffer (e.g., phosphate buffer, pH 6.0).[3][9][12]

-

Loading and Elution : The enzyme sample is loaded onto the column. The bound proteins are then eluted using a linear gradient of sodium chloride (NaCl) in the same buffer.[3]

-

Fraction Collection : Fractions (e.g., 0.5 mL) are collected and assayed for protease activity to identify those containing this compound.[3]

-

-

Gel Filtration Chromatography (Optional) : For higher purity, active fractions from IEX can be pooled, concentrated, and subjected to gel filtration (size-exclusion) chromatography using a resin like Sephadex G-75 or G-100.[9][13] This step separates proteins based on their molecular size and can remove remaining contaminants.

Table 2: Example Purification Summary of this compound from S. marcescens AD-W2

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

|---|---|---|---|---|---|

| Crude Supernatant | 91.2 | 352,800 | 3,868 | 100 | 1.00 |

| Ammonium Sulfate (30-80%) | 32.5 | 248,917 | 7,659 | 70.5 | 1.98 |

| Mono Q IEX | 8.7 | 178,280 | 20,492 | 50.5 | 5.28 |

Data adapted from Chander et al. (2021).[3]

Enzyme Characterization Protocols

-

Protease Activity Assay (Caseinolytic Method) : This is the standard method for quantifying this compound activity.[14]

-

Principle : The assay measures the amount of tyrosine released from casein upon hydrolysis by this compound.

-

Procedure :

-

Prepare a casein substrate solution (e.g., 0.75% w/v) in a suitable buffer (e.g., Tris buffer, pH 8.5-9.0).

-

Mix a defined volume of the enzyme sample (e.g., 0.5 mL) with the casein solution (e.g., 2.5 mL).

-

Incubate the reaction mixture at the optimal temperature (e.g., 37°C or 40°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the unhydrolyzed casein.

-

Filter or centrifuge the mixture to remove the precipitate.

-

Measure the absorbance of the clear supernatant at 275 nm or quantify the tyrosine content using the Lowry method at 750 nm.[14]

-

-

Unit Definition : One unit of this compound activity is often defined as the amount of enzyme required to liberate 1 µmol of tyrosine per minute under standard assay conditions.

-

-

Protein Concentration Determination : The total protein concentration at each purification step is typically measured using the Bradford method, with Bovine Serum Albumin (BSA) used as a standard.[10]

-

Molecular Weight Determination (SDS-PAGE) : The molecular weight and purity of the enzyme are determined by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis. The purified enzyme sample is run on a polyacrylamide gel alongside a standard protein molecular weight marker. The molecular weight is estimated by comparing the migration distance of the enzyme band to that of the standards.[3][8][10]

Mechanism of Action and Therapeutic Relevance

This compound exerts its therapeutic effects primarily through its proteolytic and fibrinolytic activities. In inflammatory states, it is believed to hydrolyze inflammatory mediators such as bradykinin, histamine, and serotonin, thereby reducing pain and swelling.[8] It also helps in clearing away dead or damaged tissue and fibrinous exudates without harming living tissue, which facilitates tissue repair and reduces fluid accumulation at the site of inflammation.[5][7]

Conclusion

This compound, a proteolytic enzyme from Serratia marcescens, stands out for its significant therapeutic value, primarily as an anti-inflammatory agent. The discovery of this enzyme in the silkworm gut paved the way for its microbial production through controlled fermentation. The isolation and purification protocols, centered around ammonium sulfate precipitation and ion-exchange chromatography, are well-established and allow for the generation of a highly pure and active enzyme. The detailed methodologies and characterization data presented in this guide provide a comprehensive technical foundation for researchers and professionals in drug development and enzyme technology, facilitating further exploration and application of this remarkable biocatalyst.

References

- 1. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpn.org [rjpn.org]

- 3. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serratiopeptidase - Wikipedia [en.wikipedia.org]

- 5. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. firsthope.co.in [firsthope.co.in]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ijisrt.com [ijisrt.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical and Biophysical Properties of Serrapeptase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serrapeptase (EC 3.4.24.40), a proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens, has garnered significant attention in the pharmaceutical and biotechnology sectors for its therapeutic potential. This technical guide provides a comprehensive overview of the core biochemical and biophysical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details the enzyme's structural characteristics, kinetic parameters, and stability profiles, presenting quantitative data in structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for the purification and functional characterization of this compound, including proteolytic, fibrinolytic, and anti-biofilm activity assays. Key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and analytical methodologies.

General and Physicochemical Properties

This compound, also known as serratiopeptidase, is a metalloprotease containing a zinc atom at its active site, which is crucial for its catalytic activity[1][2]. It is composed of 470 amino acids and is notably devoid of sulfur-containing amino acids such as cysteine and methionine[1][2]. The enzyme is classified under the serralysin family of proteases[[“]].

| Property | Value | References |

| Enzyme Commission (EC) Number | 3.4.24.40 | [[“]] |

| Molecular Weight | 45-60 kDa | [2][[“]] |

| ~51 kDa (from S. marcescens AD-W2) | [1] | |

| 52 kDa | [4] | |

| Amino Acid Composition | 470 amino acids; devoid of cysteine and methionine | [1][2] |

| Isoelectric Point (pI) | 5.3 | [2] |

| 6.4 | [5] |

Enzymatic Activity and Kinetics

This compound exhibits broad substrate specificity, enabling it to hydrolyze a variety of proteins. Its proteolytic activity is central to its therapeutic effects. The enzyme's kinetic parameters, particularly the Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide insights into its catalytic efficiency and substrate affinity.

| Parameter | Substrate | Value | Reference |

| Km | Casein | 1.57 mg/mL | [1] |

| Vmax | Casein | 57,256 Units/mL | [1] |

Stability Profile

The stability of this compound under various physicochemical conditions is a critical factor for its formulation, storage, and therapeutic efficacy.

| Condition | Optimal | Stability Range/Profile | References |

| pH | 9.0 | Stable over a wide range of pH values. | [4] |

| 8.0-10.0 | High conformational stability at higher pH. | [1][5] | |

| Retains activity well within pH 7.0-9.0. In Tris-buffer at pH 7.0, it retained 96% activity after 12 hours at room temperature and 93% at 37°C. In phosphate (B84403) buffer at pH 7.0, it retained 49.83% activity at room temperature and 68% at 37°C after 12 hours. | [6] | ||

| Temperature | 40-50°C | Inactivated at 55°C for 15 minutes. Retains 65% activity after 20 minutes of incubation at 50°C and 15% activity after 10 minutes at 55°C. | [1][4] |

| In distilled water, it retained 53% activity at room temperature and 42% at 37°C after 12 hours. | [6] |

Mechanisms of Action

This compound exerts its therapeutic effects through multiple mechanisms, primarily its anti-inflammatory, fibrinolytic, and anti-biofilm activities.

Anti-inflammatory Activity

The anti-inflammatory action of this compound is attributed to its ability to hydrolyze inflammatory mediators such as bradykinin, histamine, and serotonin, thereby reducing pain and swelling[[“]]. It is also suggested to have a strong affinity for cyclooxygenase (COX-I and COX-II), key enzymes in the arachidonic acid pathway that lead to the production of prostaglandins (B1171923) and other inflammatory mediators[7].

Fibrinolytic Activity

This compound demonstrates significant fibrinolytic activity, enabling it to break down fibrin (B1330869), a key protein involved in blood clot formation[[“]]. This property suggests its potential application in cardiovascular health by dissolving thrombi and atherosclerotic plaques[6][7].

Anti-biofilm Activity

This compound has been shown to inhibit the formation of bacterial biofilms and can disrupt pre-formed biofilms[[“]]. It achieves this by degrading components of the biofilm matrix, such as proteins and potentially exopolysaccharides, and by altering bacterial cell surface proteins involved in adhesion[4][5]. This action can enhance the efficacy of antibiotics against biofilm-associated infections[[“]].

Experimental Protocols

Purification of this compound

This protocol describes a two-step purification process involving ammonium (B1175870) sulfate (B86663) precipitation followed by ion-exchange chromatography.

Materials:

-

Fermentation broth containing this compound

-

Ammonium sulfate

-

DEAE-Cellulose or a similar anion-exchange resin[8]

-

Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)[9]

-

Elution buffer (e.g., 20 mM Tris-HCl, pH 8.0 with a linear gradient of 0-1 M NaCl)

-

Centrifuge

-

Chromatography column and system

-

Dialysis tubing

Procedure:

-

Cell Removal: Centrifuge the fermentation broth to remove bacterial cells and obtain the crude enzyme supernatant.

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude supernatant to achieve 30-80% saturation while stirring at 4°C[1].

-

Allow the protein to precipitate for at least 4 hours or overnight at 4°C.

-

Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitate.

-

Discard the supernatant and resuspend the pellet in a minimal volume of equilibration buffer.

-

-

Dialysis:

-

Transfer the resuspended pellet to a dialysis tube.

-

Dialyze against the equilibration buffer overnight at 4°C with at least two changes of buffer to remove excess ammonium sulfate.

-

-

DEAE-Cellulose Chromatography:

-

Pack a chromatography column with the DEAE-Cellulose resin and equilibrate with the equilibration buffer[8].

-

Load the dialyzed sample onto the column.

-

Wash the column with the equilibration buffer until the absorbance at 280 nm of the eluate returns to baseline.

-

Elute the bound proteins with a linear gradient of NaCl (0-1 M) in the equilibration buffer.

-

Collect fractions and measure the absorbance at 280 nm to monitor protein elution.

-

-

Activity Assay and Pooling:

-

Assay the collected fractions for proteolytic activity (see Protocol 5.2).

-

Pool the fractions with the highest specific activity.

-

The purified enzyme can be concentrated and stored at -20°C.

-

Proteolytic Activity Assay (Caseinolytic Method)

This assay quantifies the proteolytic activity of this compound by measuring the amount of tyrosine released from casein hydrolysis[5][10].

Materials:

-

Casein solution (0.65% w/v) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)[11]

-

Trichloroacetic acid (TCA) solution (0.11 M)[11]

-

Folin-Ciocalteu's Phenol Reagent[11]

-

Sodium carbonate solution (0.5 M)[11]

-

L-tyrosine standard solutions (0-100 µg/mL)

-

This compound sample

-

Water bath at 37°C

-

Spectrophotometer

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of L-tyrosine standards.

-

To 1 mL of each standard, add 5 mL of sodium carbonate solution and 1 mL of Folin-Ciocalteu's reagent.

-

Incubate at 37°C for 30 minutes and measure the absorbance at 660 nm.

-

Plot a standard curve of absorbance versus tyrosine concentration.

-

-

Enzyme Reaction:

-

Pipette 1 mL of the casein solution into test tubes and pre-incubate at 37°C for 5 minutes.

-

Add 1 mL of the this compound sample to the casein solution and incubate at 37°C for 10 minutes.

-

Prepare a blank by adding the enzyme sample after the addition of TCA.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 5 mL of TCA solution.

-

Incubate at room temperature for 30 minutes to allow the undigested casein to precipitate.

-

Centrifuge or filter the mixture to obtain a clear supernatant.

-

Take 2 mL of the supernatant and add 5 mL of sodium carbonate solution and 1 mL of Folin-Ciocalteu's reagent.

-

Incubate at 37°C for 30 minutes and measure the absorbance at 660 nm.

-

-

Calculation of Activity:

-

Determine the amount of tyrosine released using the standard curve.

-

One unit of proteolytic activity is defined as the amount of enzyme that liberates 1 µg of tyrosine per minute under the assay conditions.

-

Fibrinolytic Activity Assay (Fibrin Plate Method)

This method assesses the ability of this compound to lyse fibrin clots[9][12].

Materials:

-

Bovine fibrinogen

-

Thrombin

-

Tris-HCl buffer (50 mM, pH 7.8)

-

Petri dishes

-

This compound sample

-

Urokinase (as a standard)

Procedure:

-

Fibrin Plate Preparation:

-

Prepare a 1.2% (w/v) agarose solution in Tris-HCl buffer and heat to dissolve. Cool to 50-55°C.

-

Prepare a 0.6% (w/v) fibrinogen solution in Tris-HCl buffer.

-

Mix equal volumes of the agarose and fibrinogen solutions.

-

Add thrombin to a final concentration of 10 NIH units/mL and mix gently.

-

Pour the mixture into petri dishes and allow it to solidify.

-

-

Sample Application:

-

Create small wells (2-3 mm in diameter) in the fibrin plate.

-

Apply a known volume (e.g., 10 µL) of the this compound sample and urokinase standards into the wells.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the clear zones of lysis around the wells.

-

-

Calculation of Activity:

-

Plot a standard curve of the diameter of the lytic zone versus the concentration of urokinase.

-

Determine the fibrinolytic activity of the this compound sample by comparing it to the standard curve.

-

Anti-biofilm Activity Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit the formation of Staphylococcus aureus biofilms[13][14][15].

Materials:

-

Staphylococcus aureus culture

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

96-well microtiter plates

-

This compound sample at various concentrations

-

Phosphate-buffered saline (PBS)

-

Crystal violet solution (0.1% w/v)

-

Ethanol (B145695) (95%) or acetic acid (33%)

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation:

-

Grow S. aureus in TSB overnight at 37°C.

-

Dilute the overnight culture in fresh TSB with 1% glucose to an OD600 of approximately 0.05.

-

-

Biofilm Formation and Treatment:

-

Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

-

Add 100 µL of this compound at different concentrations to the respective wells. Include a control with no this compound.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

-

Staining and Quantification:

-

Gently wash the wells twice with PBS to remove planktonic cells.

-

Air-dry the plate.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Wash the wells gently with water to remove excess stain and air-dry.

-

Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation of Inhibition:

-

Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [(ODcontrol - ODtreated) / ODcontrol] x 100

-

Conclusion

This compound is a multifaceted enzyme with significant therapeutic potential stemming from its robust proteolytic, anti-inflammatory, fibrinolytic, and anti-biofilm properties. This technical guide has provided a detailed summary of its biochemical and biophysical characteristics, supported by quantitative data and comprehensive experimental protocols. The elucidated mechanisms of action and standardized methodologies presented herein are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic applications of this remarkable enzyme. Further research into its precise molecular targets and clinical efficacy will continue to expand its role in modern medicine.

References

- 1. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. ijisrt.com [ijisrt.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Purification and characterization of a serine protease (CESP) from mature coconut endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. This compound impairs biofilm, wall, and phospho-homeostasis of resistant and susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ableweb.org [ableweb.org]

- 15. S. aureus biofilm removal multi-assay [protocols.io]

The Three-Dimensional Crystal Structure of Serrapeptase: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Molecular Architecture and Functional Implications of a Potent Proteolytic Enzyme

Serrapeptase, also known as Serratiopeptidase, is a proteolytic enzyme with significant therapeutic interest, primarily owing to its potent anti-inflammatory, analgesic, and fibrinolytic properties.[1][2] Originally isolated from the non-pathogenic enterobacterium Serratia marcescens E-15 found in the silkworm (Bombyx mori), this enzyme has garnered attention for its potential applications in treating a variety of inflammatory conditions.[3][4] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, designing novel therapeutic interventions, and optimizing its clinical efficacy. This technical guide provides a comprehensive overview of the crystal structure of this compound, the experimental protocols for its determination, and its functional implications.

I. Molecular Architecture of this compound

This compound is a metalloprotease belonging to the serralysin family, with a molecular weight ranging from 45 to 60 kDa.[[“]][6] The enzyme is composed of 470 amino acids and is notably devoid of sulfur-containing amino acids.[4][[“]] Its structure is characterized by the presence of a zinc ion at the active site, which is crucial for its catalytic activity, and several calcium ions that contribute to its structural stability.[[“]] The crystal structure of this compound has been determined by X-ray diffraction and is available in the Protein Data Bank (PDB) under accession codes such as 1SAT and 1SRP.

The overall structure of this compound is organized into two distinct domains: an N-terminal catalytic domain and a C-terminal repeat-in-toxin (RTX) domain.[[“]] The N-terminal domain houses the active site, where the zinc ion is coordinated by amino acid residues critical for catalysis. This domain is responsible for the enzyme's proteolytic activity, enabling it to cleave a broad range of protein substrates.[1][[“]] The C-terminal domain is involved in the secretion of the enzyme from the bacteria and plays a role in maintaining the proper folding and stability of the protein, largely through the binding of calcium ions.[[“]]

Table 1: Key Structural and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 45-60 kDa | [[“]][6] |

| Amino Acid Residues | 470 | [4][[“]] |

| EC Number | 3.4.24.40 | [4] |

| Optimal pH for Activity | 9.0 | [[“]][7] |

| Optimal Temperature for Activity | 40 °C | [[“]] |

| Isoelectric Point | 5.3 | [4] |

| Essential Cofactors | Zinc (catalytic), Calcium (structural) | [[“]] |

II. Experimental Determination of the Crystal Structure

The three-dimensional structure of this compound was elucidated using X-ray crystallography. This powerful technique allows for the determination of the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the atoms within the crystal. The following sections outline the generalized experimental protocols for the purification, crystallization, and X-ray diffraction data collection of this compound.

Experimental Workflow for this compound Crystal Structure Determination

Caption: A generalized workflow for the determination of the three-dimensional crystal structure of this compound.

A. Protein Purification

A highly purified and concentrated protein sample is a prerequisite for successful crystallization. A typical purification protocol for this compound involves the following steps:

-

Bacterial Culture and Enzyme Production: Serratia marcescens is cultured in a suitable growth medium to induce the expression and secretion of this compound.

-

Harvesting: The culture is centrifuged to separate the bacterial cells from the supernatant containing the secreted enzyme.

-

Ammonium Sulfate Precipitation: The enzyme in the supernatant is concentrated by fractional precipitation using ammonium sulfate.

-

Dialysis: The precipitated protein is redissolved and dialyzed against a suitable buffer to remove the excess salt.

-

Ion-Exchange Chromatography: The dialyzed sample is subjected to ion-exchange chromatography to separate proteins based on their net charge. Anion exchange chromatography is commonly employed for this compound purification.

-

Gel Filtration Chromatography: Further purification is achieved by gel filtration chromatography, which separates proteins based on their size. This step also helps in removing any remaining impurities and protein aggregates.

-

Purity and Concentration Assessment: The purity of the final protein sample is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The protein concentration is determined using a standard protein assay. A purity of >95% is generally required for crystallization trials.

B. Crystallization

The process of protein crystallization involves slowly bringing a purified protein solution to a state of supersaturation, under which conditions the protein molecules can arrange themselves into a well-ordered crystal lattice. The hanging drop vapor diffusion method is a commonly used technique for the crystallization of this compound.

-

Hanging Drop Vapor Diffusion Setup: A small drop (1-2 µL) of the purified this compound solution is mixed with an equal volume of a precipitant solution on a siliconized glass coverslip. This coverslip is then inverted and sealed over a reservoir containing a larger volume of the precipitant solution.

-

Vapor Diffusion and Supersaturation: Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the concentration of both the protein and the precipitant in the drop. This slow increase in concentration drives the protein solution towards supersaturation.

-

Crystal Growth: If the conditions are optimal, nucleation will occur, followed by the growth of protein crystals over a period of days to weeks. The crystallization process is typically carried out at a constant temperature (e.g., 4°C or room temperature).

-

Optimization: Initial crystallization conditions are often identified by screening a wide range of precipitants, salts, and pH values. Once initial crystals are obtained, the conditions are further optimized to obtain larger, well-diffracting crystals.

C. X-ray Diffraction Data Collection and Structure Determination

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting and Cryo-protection: A single crystal is carefully mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystal before freezing to prevent the formation of ice crystals.

-

X-ray Diffraction Data Collection: The frozen crystal is placed in a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the beam, a series of diffraction patterns are recorded on a detector.

-

Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell dimensions and the space group of the crystal.

-

Structure Solution: The phase information, which is lost during the diffraction experiment, is retrieved using methods such as molecular replacement, where the known structure of a homologous protein is used as a search model.

-

Model Building and Refinement: An initial atomic model of the protein is built into the electron density map. This model is then refined against the experimental diffraction data to improve its accuracy and agreement with the observed data.

-

Structure Validation: The final refined structure is validated to ensure its stereochemical quality and agreement with the experimental data.

Table 2: X-ray Diffraction Data for this compound (PDB: 1SAT)

| Data Collection Parameter | Value | Reference(s) |

| Method | X-ray Diffraction | [8] |

| Resolution (Å) | 1.75 | [8] |

| R-Value Work | 0.188 | [8] |

| Space Group | P 21 21 21 | [9] |

| Unit Cell Dimensions (Å) | a=65.2, b=76.8, c=98.9 | [9] |

III. Functional Implications and Signaling Pathways

The three-dimensional structure of this compound provides crucial insights into its mechanism of action. Its anti-inflammatory effects are primarily attributed to its ability to hydrolyze proteins involved in the inflammatory cascade.

A. Inhibition of the Cyclooxygenase (COX) Pathway

This compound is believed to exert its anti-inflammatory effects by modulating the arachidonic acid pathway. Specifically, it has been shown to have a strong affinity for cyclooxygenase (COX) I and II enzymes.[[“]][6] By binding to and potentially degrading these enzymes, this compound can suppress the production of pro-inflammatory prostaglandins (B1171923) and interleukins, thereby reducing pain and swelling.[[“]]

Caption: this compound inhibits the production of pro-inflammatory prostaglandins by targeting cyclooxygenase enzymes.

B. Hydrolysis of Inflammatory Mediators

Another key mechanism of this compound's anti-inflammatory action is its ability to hydrolyze various inflammatory mediators, including bradykinin (B550075), histamine, and serotonin.[10] Bradykinin, in particular, is a potent pain-producing and vasodilatory peptide that is released at sites of tissue injury. By breaking down bradykinin, this compound can directly reduce pain and decrease capillary permeability, thereby alleviating edema.[10]

Caption: this compound reduces pain and edema by hydrolyzing the inflammatory mediator bradykinin into inactive peptides.

IV. Conclusion

The determination of the three-dimensional crystal structure of this compound has been instrumental in advancing our understanding of this therapeutically important enzyme. The detailed molecular architecture reveals the basis for its catalytic activity and stability, providing a solid foundation for structure-based drug design and protein engineering efforts. The experimental protocols outlined in this guide, from protein purification to X-ray data collection, offer a roadmap for researchers seeking to study this and other related enzymes. Furthermore, the elucidation of its mechanism of action, particularly its role in modulating key inflammatory pathways, opens up new avenues for the development of novel anti-inflammatory therapies. Continued research into the structure-function relationships of this compound will undoubtedly pave the way for its optimized use in various clinical applications.

References

- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 2. A novel mechanism for bradykinin production at inflammatory sites. Diverse effects of a mixture of neutrophil elastase and mast cell tryptase versus tissue and plasma kallikreins on native and oxidized kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 4. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 5. consensus.app [consensus.app]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 9. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 10. hamptonresearch.com [hamptonresearch.com]

Serrapeptase: A Technical Guide to Substrate Specificity and Kinetic Parameters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serrapeptase, also known as serratiopeptidase, is a proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens found in the gut of silkworms.[1][2] This extracellular metalloprotease has garnered significant attention in the pharmaceutical and biotechnology sectors due to its wide range of therapeutic applications, including potent anti-inflammatory, anti-biofilm, and fibrinolytic activities.[2] Understanding the substrate specificity and kinetic parameters of this compound is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and developing novel drug delivery systems. This technical guide provides an in-depth overview of the core enzymatic properties of this compound, detailed experimental protocols for its characterization, and visualizations of its key mechanistic pathways.

Physicochemical Properties

This compound is a single polypeptide chain enzyme with a molecular weight ranging from 45 to 60 kDa.[2] It is a metalloprotease, containing a zinc atom at its active site which is crucial for its catalytic activity. The enzyme exhibits optimal activity at a pH of 9.0 and a temperature of 40°C, though it can be inactivated by heating at 55°C for 15 minutes.[2]

Substrate Specificity

This compound exhibits broad substrate specificity, primarily targeting and hydrolyzing a variety of proteins and peptides.[3] Its proteolytic action is not limited to a single type of peptide bond, allowing it to degrade a wide array of proteinaceous substrates. This broad specificity is fundamental to its therapeutic effects, such as the breakdown of fibrin (B1330869) clots, thinning of mucus, and dissolution of dead or damaged tissue without harming healthy cells.[4]

Key substrates for this compound include:

-

Casein: A major protein found in milk, casein is a commonly used substrate for in vitro assays to determine the proteolytic activity of this compound.[3] The enzyme efficiently hydrolyzes casein into smaller peptides and amino acids.

-

Fibrin and Fibrinogen: this compound possesses significant fibrinolytic activity, enabling it to break down fibrin, the primary protein component of blood clots.[4] This property is the basis for its potential use in cardiovascular health.

-

Bradykinin, Histamine, and Serotonin: By hydrolyzing these inflammatory mediators, this compound contributes to its potent anti-inflammatory and pain-relieving effects.[4]

-

Mucus Proteins: The enzyme can thin mucus secretions in the respiratory tract by breaking down the complex proteins, facilitating its clearance.[4]

-

Biofilm Matrix Proteins: this compound can disrupt the proteinaceous components of bacterial biofilms, enhancing the efficacy of antibiotics and aiding in the treatment of chronic infections.[5]

-

Synthetic Peptides: While natural proteins are its primary targets, this compound can also cleave specific synthetic peptide substrates, which are useful for detailed kinetic studies.[6]

Kinetic Parameters

The enzymatic activity of this compound can be quantified by its kinetic parameters, primarily the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

| Substrate | Km | Vmax | kcat | Enzyme Source/Conditions | Reference |

| Casein | 1.57 mg/mL | 57,256 Units/mL | Not Reported | Thermoactive this compound from Serratia marcescens AD-W2 | [7] |

Note: The available quantitative kinetic data for this compound is limited in the scientific literature. The values presented above are for a specific thermoactive variant of the enzyme and may differ for other strains and under different experimental conditions. Further research with a broader range of substrates is necessary to establish a comprehensive kinetic profile.

Experimental Protocols

Determination of this compound Activity and Kinetic Parameters using Caseinolytic Assay

This protocol outlines the determination of this compound activity and its kinetic parameters (Km and Vmax) using casein as the substrate. The principle of the assay is to measure the amount of tyrosine released from casein upon hydrolysis by this compound.

Materials:

-

This compound enzyme solution of known concentration

-

Casein (Hammersten grade)

-

Tris-HCl buffer (e.g., 50 mM, pH 9.0)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Folin & Ciocalteu's phenol (B47542) reagent

-

Tyrosine standard solution (for calibration curve)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of casein (e.g., 2% w/v) in Tris-HCl buffer. Gently heat to dissolve and adjust the pH to 9.0.

-

Prepare a series of casein solutions of varying concentrations (e.g., 0.2% to 2.0%) by diluting the stock solution with Tris-HCl buffer. These will serve as the different substrate concentrations for the kinetic study.

-

Prepare a standard curve using known concentrations of tyrosine.

-

-

Enzymatic Reaction:

-

For each casein concentration, set up a reaction tube containing a defined volume of the casein solution (e.g., 1 mL).

-

Pre-incubate the tubes at the optimal temperature for this compound activity (40°C) for 5 minutes.

-

Initiate the reaction by adding a fixed amount of the this compound enzyme solution (e.g., 100 µL) to each tube.

-

Incubate the reaction mixtures at 40°C for a specific time period (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the enzymatic reaction by adding a defined volume of TCA solution (e.g., 2 mL) to each tube. This will precipitate the undigested casein.

-

Incubate the tubes at room temperature for 30 minutes to allow for complete precipitation.

-

-

Quantification of Hydrolysis Product:

-

Centrifuge the tubes to pellet the precipitated casein.

-

Carefully collect the supernatant, which contains the soluble peptides and tyrosine released during the reaction.

-

To a known volume of the supernatant, add Folin & Ciocalteu's reagent and sodium carbonate solution according to the standard Lowry method protocol.

-

Measure the absorbance of the resulting blue color at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Determine the concentration of tyrosine in each sample using the previously prepared tyrosine standard curve.

-

Calculate the initial velocity (V0) of the reaction for each substrate concentration, expressed as the amount of tyrosine released per unit time.

-

Plot the initial velocity (V0) against the corresponding substrate concentration ([S]).

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linear transformation such as the Lineweaver-Burk plot (a plot of 1/V0 versus 1/[S]).

-

Signaling Pathways and Mechanisms of Action

Anti-Inflammatory Pathway

This compound exerts its anti-inflammatory effects by modulating the arachidonic acid pathway. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

References

- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 2. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic reaction of silent substrates: kinetic theory and application to the serine protease chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 6. Peptide thioester substrates for serine peptidases and metalloendopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

The Cooperative Roles of Zinc and Calcium in the Catalytic Activity and Structural Integrity of Serrapeptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serrapeptase (EC 3.4.24.40), a proteolytic enzyme from the serralysin family, has garnered significant attention for its therapeutic applications, primarily as an anti-inflammatory agent.[1] As a metalloprotease, its function is intrinsically dependent on the presence of specific metal ions.[2] This guide provides an in-depth examination of the distinct and essential roles of zinc (Zn²⁺) and calcium (Ca²⁺) ions in the catalytic mechanism and structural stability of this compound. We will dissect their specific functions, present quantitative data from ion-depletion and reconstitution studies, detail the experimental protocols used to elucidate these roles, and provide visual diagrams to illustrate key structural and procedural concepts.

The Dual-Ion Requirement: An Overview

This compound's architecture and enzymatic capability are a direct result of a cooperative relationship with zinc and calcium ions. These ions are not interchangeable; each performs a unique and critical function. The zinc ion is a direct participant in the catalytic process, located at the heart of the active site, while multiple calcium ions are distributed throughout the enzyme's structure, acting as molecular rivets that ensure stability and protect against self-degradation (autolysis).[3][4]

The Catalytic Role of Zinc (Zn²⁺)

The proteolytic activity of this compound is fundamentally reliant on a single zinc ion.[5]

-

Location and Function: The Zn²⁺ ion is situated within the N-terminal catalytic domain (Ncat), which is the active site of the enzyme.[3] Here, it coordinates with amino acid residues to form a catalytic triad. This complex is responsible for the hydrolysis of peptide bonds in substrate proteins, the core mechanism of its proteolytic action.[3]

-

Evidence of Essentiality: The indispensable nature of the zinc ion is most clearly demonstrated through chelation experiments. The use of strong chelating agents like Ethylenediaminetetraacetic acid (EDTA), which sequesters divalent cations, leads to a near-complete loss of enzymatic activity.[6] This inactivation confirms that zinc is not merely an accessory component but a linchpin of the catalytic machinery.

The Structural Role of Calcium (Ca²⁺)

While zinc masterminds the catalytic event, calcium is the guardian of the enzyme's three-dimensional structure.

-

Location and Function: A single this compound molecule contains multiple calcium ions—one study identified as many as seven.[5] These ions are primarily located in the C-terminal Repeat-In-Toxin (Crtx) domain.[3] Their function is to stabilize the enzyme's folding, maintaining the precise conformation required for both activity and resilience in various environments.[3]

-

Protection from Autolysis: A key role of calcium is to protect this compound from autolysis, or self-digestion.[4] By reinforcing the enzyme's structure, calcium ions make it less susceptible to its own proteolytic activity, thereby ensuring its longevity and sustained function. Although not directly involved in catalysis, this structural role is paramount; without calcium, the enzyme would be too unstable to function effectively.[4]

Quantitative Data on Ion-Dependent Activity

The following tables summarize quantitative findings from studies investigating the effects of metal ions on this compound activity.

Table 1: Stoichiometry of Metal Ions in this compound

| Metal Ion | Atoms per Enzyme Molecule | Primary Role | Reference |

| Zinc (Zn²⁺) | 1 | Catalytic | [5] |

| Calcium (Ca²⁺) | 7 | Structural Stability | [5] |

Table 2: Effect of Chelation and Ion Reactivation on this compound Activity

| Condition | Reagent/Ion Added (Concentration) | Residual / Recovered Activity (%) | Reference |

| Control | None | 100 | [6] |

| Chelation | EDTA (10 mM) | 12 | [6] |

| Reactivation | Ca²⁺ (added post-EDTA) | 68 | [6] |

| Reactivation | Zn²⁺ (added post-EDTA) | 40 | [6] |

| Reactivation | Na⁺ (added post-EDTA) | 36 | [6] |

| Reactivation | K⁺ (added post-EDTA) | 27 | [6] |

| Reactivation | Mg²⁺ (added post-EDTA) | 18 | [6] |

| Reactivation | Cu²⁺ (added post-EDTA) | 19 | [6] |

| Activation | Ca²⁺ (5 mM, no prior chelation) | 138 | [2] |

Note: The data clearly shows that while EDTA severely inhibits the enzyme, activity can be partially restored by re-introducing divalent cations. The superior recovery with Ca²⁺ highlights its critical role in refolding the enzyme into a stable, active conformation, even though Zn²⁺ is the catalytic ion.

Mandatory Visualizations

Diagram: Core Structure of this compound

Caption: Core domains of this compound showing Zn²⁺ in the active site and Ca²⁺ in stabilizing sites.

Diagram: Experimental Workflow for Metal Ion Dependency

Caption: Workflow for determining metal ion dependency via chelation and subsequent reactivation.

Diagram: Experimental Workflow for Caseinolytic Assay

Caption: General experimental workflow for a caseinolytic assay to determine this compound activity.

Experimental Protocols

Protocol: Determination of Metal Ion Dependency

This protocol is designed to demonstrate the reliance of this compound on metal ions for its activity.

-

Preparation of Apoenzyme (Metal-Free Enzyme):

-

Prepare a solution of purified this compound in a metal-free buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add EDTA to a final concentration of 10 mM.[6]

-

Incubate the mixture at 37°C for 1 hour to ensure complete chelation of metal ions.[2]

-

(Optional) Remove the EDTA and chelated ions via dialysis against the metal-free buffer.

-

-

Activity Measurement of Apoenzyme:

-

Measure the residual proteolytic activity of the EDTA-treated enzyme using the caseinolytic assay (see Protocol 7.2).

-

Use an untreated enzyme sample as a 100% activity control. The residual activity is expected to be minimal (~12%).[6]

-

-

Reactivation with Metal Ions:

-

To aliquots of the apoenzyme solution, add solutions of various metal salts (e.g., CaCl₂, ZnCl₂, MgCl₂, KCl) to a final concentration of 5 mM.[2]

-

Incubate the mixtures at 37°C for 1 hour to allow the ions to re-associate with the enzyme.[2]

-

Measure the proteolytic activity of each reconstituted sample using the caseinolytic assay.

-

Calculate the percentage of recovered activity relative to the original, untreated enzyme control.

-

Protocol: Caseinolytic Assay for this compound Activity

This is a standard method for quantifying the proteolytic activity of this compound.[7][8]

-

Reagent Preparation:

-

Substrate Solution: Prepare a 0.75% (w/v) casein solution in a suitable buffer (e.g., 50 mM Sodium Borate Buffer, pH 9.0). Heat gently to dissolve and then cool to the assay temperature.

-

Enzyme Solution: Prepare a stock solution of this compound and dilute it to a concentration that provides a linear response within the assay time.

-

Termination Reagent: Prepare a 15% (w/v) Trichloroacetic Acid (TCA) solution.

-

Standard: Prepare a standard curve using L-tyrosine solutions of known concentrations.[8]

-

-

Enzymatic Reaction:

-

Pre-warm the substrate solution and enzyme solution to the optimal temperature (e.g., 37°C or 40°C).[7]

-

Initiate the reaction by adding a defined volume of the enzyme solution (e.g., 0.5 mL) to the substrate solution (e.g., 2.5 mL). Mix thoroughly.

-

Incubate the reaction mixture for a precise period (e.g., 30 minutes) at the optimal temperature.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a volume of the TCA solution (e.g., 2.0 mL). This will precipitate the unhydrolyzed casein.

-

Allow the mixture to stand for at least 30 minutes at room temperature, then clarify by centrifugation.[9]

-

Carefully collect the supernatant, which contains the soluble peptides and free tyrosine released by the enzyme.

-

Measure the absorbance of the supernatant at 280 nm (or 275 nm) using a spectrophotometer, zeroed against a blank (prepared by adding TCA before the enzyme).[9][10]

-

Determine the amount of tyrosine released by comparing the absorbance to the tyrosine standard curve. One unit of activity is often defined as the amount of enzyme that liberates 1 µmol of tyrosine per minute under the specified conditions.

-

Conclusion

The functionality of this compound is a finely tuned process orchestrated by both zinc and calcium ions. Zinc acts as the catalytic agent, directly participating in the chemical cleavage of proteins. Calcium, in contrast, serves as a structural scaffold, maintaining the enzyme's integrity and protecting it from self-destruction. This division of labor is critical; the absence of either ion results in a functionally compromised enzyme. For professionals in drug development and research, understanding this dual-ion dependency is crucial for formulating stable and effective this compound-based therapeutics, as well as for designing accurate and reproducible activity assays.

References

- 1. Serratiopeptidase: Insights into the therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification, characterization, and structural elucidation of serralysin-like alkaline metalloprotease from a novel source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serratiopeptidase - Wikipedia [en.wikipedia.org]

- 4. Topical Formulations of Serratiopeptidase: Development and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Serratiopeptidase: An integrated View of Multifaceted Therapeutic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical techniques for serratiopeptidase: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Comparative Analysis of the Serralysin Family of Metalloproteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serralysin family, a prominent group of zinc-dependent metalloproteases, represents a significant area of interest in microbiology, immunology, and drug development. Primarily identified in Gram-negative bacteria such as Serratia, Pseudomonas, and Dickeya (formerly Erwinia), these extracellular enzymes are key virulence factors in a variety of pathogenic species.[1][2] Characterized by a conserved HEXXHXXGXXH zinc-binding motif within their N-terminal catalytic domain, serralysins also typically possess a C-terminal Repeats-in-ToXin (RTX) domain, rich in glycine (B1666218) and aspartate repeats, which is crucial for calcium binding and proper protein folding.[1][3]

This technical guide provides a comprehensive comparative analysis of the serralysin family of metalloproteases. It is designed to serve as a resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Comparative Analysis of Physicochemical and Kinetic Properties

Members of the serralysin family, while sharing a conserved structural fold, exhibit notable diversity in their physicochemical and kinetic properties. These differences likely reflect their adaptation to various host environments and pathogenic roles. The following tables summarize key quantitative data for several well-characterized serralysins, providing a basis for comparative assessment.

| Table 1: Physicochemical Properties of Selected Serralysin Family Metalloproteases | |||

| Protease (Organism) | Molecular Weight (kDa) | Number of Amino Acids | Optimal pH |

| Serralysin (PrtS) (Serratia marcescens) | ~50.6 | 470 | 8.0 - 9.0 |

| SlpE (Serratia marcescens) | ~52 | 479 | Not specified |

| Alkaline Protease (AprA) (Pseudomonas aeruginosa) | ~50 | 481 | 8.0 |

| Metalloprotease C (PrtC) (Dickeya chrysanthemi) | ~50 | Not specified | Not specified |

| Serralysin-like Protease (Streptomyces hydrogenans) | ~32 | Not specified | 9.0 |

| Table 2: Kinetic Parameters of Selected Serralysin Family Metalloproteases (Substrate: Casein) | |||

| Protease (Organism) | Km | Vmax | kcat/Km |

| Serralysin (Serratia marcescens AD-W2) | 1.57 mg/mL | 57,256 Units/mL | Not specified |

| Serralysin-like Protease (Streptomyces hydrogenans) | 1.0 mg/mL | 319 U/mL/min | Not specified |

| Alkaline Protease (AprA) (Pseudomonas aeruginosa MS71) | 0.575 mM | 451.56 mM/min | Not specified |

| Table 3: Inhibition Constants (Ki) for Selected Serralysin Inhibitors | |||

| Protease | Inhibitor | Inhibition Type | Ki |

| Serralysin (Serratia sp.) | Cbz-Leu-Ala-NHOH | Competitive | 0.04 mM |

| Prolyl Aminopeptidase (Serratia marcescens) | Pro-TBODA | Competitive | 0.5 µM |

| Prolyl Aminopeptidase (Serratia marcescens) | Ala-TBODA | Competitive | 1.6 µM |

Key Experimental Protocols

Reproducible and standardized methodologies are essential for the study of serralysin metalloproteases. This section provides detailed protocols for the purification and activity assessment of these enzymes.

Protocol 1: Purification of Serralysin from Serratia marcescens

This protocol describes a two-step process for the purification of serralysin from the culture supernatant of Serratia marcescens, involving ammonium (B1175870) sulfate (B86663) precipitation and ion-exchange chromatography.

1. Ammonium Sulfate Precipitation: a. Grow Serratia marcescens in a suitable broth medium (e.g., Luria-Bertani) at 30°C with shaking for 24-48 hours. b. Centrifuge the culture at a speed sufficient to pellet the bacterial cells (e.g., 8,000 x g for 20 minutes) at 4°C. c. Collect the supernatant, which contains the secreted serralysin. d. Slowly add solid ammonium sulfate to the supernatant with constant stirring at 4°C to achieve 60-80% saturation. e. Allow the protein to precipitate for at least 4 hours or overnight at 4°C. f. Centrifuge the suspension at a higher speed (e.g., 12,000 x g for 30 minutes) at 4°C to collect the protein pellet. g. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0). h. Dialyze the resuspended pellet against the same buffer overnight at 4°C with at least two buffer changes to remove excess ammonium sulfate.

2. Ion-Exchange Chromatography: a. Equilibrate a Q-Sepharose (anion exchange) column with the dialysis buffer (20 mM Tris-HCl, pH 8.0). b. Load the dialyzed protein sample onto the column. c. Wash the column with the equilibration buffer until the absorbance at 280 nm (A280) of the flow-through returns to baseline. d. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer. e. Collect fractions and measure the A280 of each fraction. f. Assay the fractions for proteolytic activity using the casein assay described below. g. Pool the active fractions, which contain the purified serralysin. h. Confirm the purity and molecular weight of the purified serralysin by SDS-PAGE.

Protocol 2: Caseinolytic Activity Assay

This assay is a common method for determining the proteolytic activity of serralysins and other proteases using casein as a substrate.

1. Reagent Preparation: a. Casein Solution (0.65% w/v): Dissolve 0.65 g of casein (e.g., from bovine milk) in 100 mL of 50 mM potassium phosphate (B84403) buffer, pH 7.5. Gently heat while stirring to dissolve. b. Trichloroacetic Acid (TCA) Solution (110 mM): Prepare by diluting a stock solution of TCA. c. Folin-Ciocalteu Reagent: Use a commercially available reagent. d. Tyrosine Standard Curve: Prepare a series of tyrosine standards (e.g., 0 to 1 mM) to correlate absorbance with the amount of released tyrosine.

2. Assay Procedure: a. Pre-warm the casein solution to 37°C. b. In a microcentrifuge tube, add 500 µL of the pre-warmed casein solution. c. Add a known amount of the purified serralysin or culture supernatant to the casein solution to initiate the reaction. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). e. Stop the reaction by adding 500 µL of the TCA solution. This will precipitate the undigested casein. f. Incubate on ice for 30 minutes to ensure complete precipitation. g. Centrifuge the tubes at high speed (e.g., 15,000 x g for 10 minutes) to pellet the precipitated casein. h. Carefully transfer the supernatant, which contains the liberated tyrosine and small peptides, to a new tube. i. To a specific volume of the supernatant, add the Folin-Ciocalteu reagent and sodium carbonate to develop the color. j. Measure the absorbance at 660 nm. k. Determine the amount of tyrosine released by comparing the absorbance to the tyrosine standard curve.

3. Calculation of Enzyme Activity: One unit of protease activity is typically defined as the amount of enzyme that releases 1 µmol of tyrosine per minute under the specified assay conditions.

Signaling Pathways and Experimental Workflows

Serralysins play a crucial role in host-pathogen interactions by modulating host cell signaling pathways. A key example is the activation of Protease-Activated Receptor 2 (PAR-2), which leads to a pro-inflammatory response.

Serralysin-Induced PAR-2 Signaling Pathway

Serralysin from Serratia marcescens can cleave the N-terminal domain of PAR-2 on host epithelial and immune cells.[2] This cleavage exposes a new N-terminus that acts as a tethered ligand, activating the receptor and initiating a downstream signaling cascade.[2] This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC).[2] Ultimately, this signaling pathway leads to the activation of transcription factors such as NF-κB, AP-1, and C/EBPβ, resulting in the expression and secretion of pro-inflammatory cytokines like IL-6 and IL-8.[2]

Experimental Workflow for Characterizing a Novel Serralysin

The following diagram illustrates a typical workflow for the discovery and characterization of a new member of the serralysin family.

Conclusion

The serralysin family of metalloproteases represents a diverse and functionally significant group of bacterial enzymes. Their roles in pathogenesis, particularly through the degradation of host proteins and the manipulation of host signaling pathways, make them attractive targets for the development of novel anti-infective and anti-inflammatory therapeutics. This guide provides a foundational resource for researchers in the field, offering a comparative overview of key serralysins, detailed experimental protocols for their study, and a visual representation of their mechanism of action and experimental characterization. Further research into the substrate specificities and the development of specific inhibitors for different members of the serralysin family will undoubtedly open up new avenues for therapeutic intervention.

References

- 1. SlpE is a calcium-dependent cytotoxic metalloprotease associated with clinical isolates of Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Analysis of the Contribution of Alkaline Protease A and Elastase B to the Virulence of Pseudomonas aeruginosa Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]

Post-Translational Modifications of Native Serrapeptase: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Post-Translational Modifications of Native Serrapeptase for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the post-translational modifications (PTMs) of native this compound (also known as serratiopeptidase or serralysin), a metalloprotease produced by the bacterium Serratia marcescens. While this compound has been the subject of numerous studies for its therapeutic properties, a detailed characterization of its PTMs in its native form remains an area of active investigation. This document summarizes the known biochemical properties of the enzyme and provides detailed experimental protocols for the identification and characterization of potential PTMs.

Biochemical Properties of Native this compound

Native this compound is an extracellular metalloprotease belonging to the M10 family (serralysin family).[1] Its catalytic activity is dependent on a zinc ion at the active site and calcium ions for stability.[2] The enzyme is known for its proteolytic activity against a variety of proteins, which underlies its anti-inflammatory, anti-biofilm, and mucolytic properties.[3][4]

| Property | Value | References |

| Molecular Weight | ~50-51 kDa | [5][6] |

| Optimal pH | 8.0 - 9.0 | [5][6] |

| Optimal Temperature | 50 °C | [5] |

| Metal Cofactors | Zn²⁺, Ca²⁺ | [2] |

Potential Post-Translational Modifications of Native this compound

Direct evidence for extensive post-translational modifications such as glycosylation or phosphorylation on native this compound is not yet well-documented in publicly available literature. However, based on its nature as a secreted bacterial enzyme and proteomic studies of Serratia marcescens, several potential PTMs can be hypothesized.

Proteolytic Processing: As a secreted enzyme, this compound is likely synthesized as a preproenzyme that undergoes proteolytic cleavage to remove the N-terminal signal peptide during its translocation across the bacterial cell membrane. Further autocatalytic processing to the mature, active form in the extracellular space may also occur.[7]

Phosphorylation: A phosphoproteomic analysis of the Serratia marcescens secretome has revealed that protein phosphorylation is a post-translational modification that influences the secretome.[8] While this study did not identify this compound as a phosphoprotein, it suggests that the enzymatic machinery for phosphorylation of secreted proteins exists in this bacterium.

Glycosylation: While less common in prokaryotes than in eukaryotes, glycosylation of bacterial proteins, particularly secreted proteins, is a known phenomenon. This modification can play a role in protein folding, stability, and interaction with the environment. To date, there is no direct evidence of glycosylation of native this compound.

Experimental Protocols for PTM Analysis of Native this compound

The following protocols provide a framework for the systematic investigation of post-translational modifications of native this compound.

Purification of Native this compound from Serratia marcescens

This protocol describes a general procedure for the purification of native this compound from the culture supernatant of Serratia marcescens. Optimization may be required depending on the specific strain and culture conditions.

Materials:

-

Serratia marcescens strain

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Dialysis tubing (10 kDa MWCO)

-

Anion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Gel filtration chromatography column (e.g., Sephacryl S-200)

-

Bradford protein assay reagent

-

SDS-PAGE reagents

Procedure:

-

Inoculate Serratia marcescens into TSB and incubate with shaking at 30°C for 24-48 hours.

-

Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

-

Collect the supernatant containing the secreted proteins.

-

Perform ammonium sulfate precipitation by slowly adding solid ammonium sulfate to the supernatant to achieve 60-80% saturation. Stir at 4°C for 2-4 hours.

-

Centrifuge at 15,000 x g for 30 minutes at 4°C to collect the protein precipitate.

-

Resuspend the pellet in a minimal volume of Tris-HCl buffer.

-

Dialyze the protein solution against the same buffer overnight at 4°C to remove excess ammonium sulfate.

-

Apply the dialyzed sample to an anion-exchange chromatography column equilibrated with Tris-HCl buffer.

-

Elute the bound proteins with a linear gradient of NaCl (0-1 M) in the same buffer.

-

Collect fractions and assay for proteolytic activity (e.g., using casein as a substrate) and protein concentration.

-

Pool the active fractions and concentrate them.

-

Further purify the active fractions by gel filtration chromatography.

-

Analyze the purity of the final sample by SDS-PAGE.

Mass Spectrometry-Based PTM Identification

This protocol outlines a general workflow for identifying PTMs in purified native this compound using mass spectrometry.

Materials:

-

Purified native this compound

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting spin columns

-

LC-MS/MS instrument (e.g., Orbitrap)

Procedure:

-

Denature the purified this compound (approximately 50 µg) in 8 M urea.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

-

Quench the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the resulting peptides using C18 spin columns according to the manufacturer's instructions.

-

Analyze the desalted peptides by LC-MS/MS.

-

Search the acquired MS/MS data against a Serratia marcescens protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) with variable modifications specified (e.g., phosphorylation, glycosylation, acetylation).

Specific PTM Analysis Protocols

3.3.1. Glycosylation Analysis

-

Periodic Acid-Schiff (PAS) Staining:

-

Run the purified this compound on an SDS-PAGE gel.

-

Fix the gel in 50% methanol, 10% acetic acid.

-

Perform PAS staining using a commercial kit to detect glycoproteins. A positive pink band indicates the presence of carbohydrates.

-

-

Lectin Blotting:

-

Separate the purified enzyme by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate with a panel of biotinylated lectins (e.g., Concanavalin A for mannose-type glycans, Wheat Germ Agglutinin for N-acetylglucosamine).

-

Wash and incubate with streptavidin-HRP conjugate.

-

Detect with a chemiluminescent substrate.

-

-

Enzymatic Deglycosylation:

-

Treat the purified this compound with a cocktail of glycosidases (e.g., PNGase F for N-linked glycans, O-glycosidase).

-

Run the treated and untreated samples on an SDS-PAGE gel.

-

A shift in the molecular weight of the treated sample compared to the untreated control suggests the presence of glycans.

-

3.3.2. Phosphorylation Analysis

-

Pro-Q Diamond Phosphoprotein Gel Stain:

-

Run the purified this compound on an SDS-PAGE gel.

-

Stain the gel with Pro-Q Diamond stain according to the manufacturer's protocol.

-

Visualize the gel using a fluorescence imager. A fluorescent band indicates phosphorylation.

-

-

Phospho-Enrichment and Mass Spectrometry:

-

Digest the purified this compound with trypsin as described in section 3.2.

-

Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) spin columns.

-

Analyze the enriched phosphopeptides by LC-MS/MS to identify the specific sites of phosphorylation.

-

3.3.3. N-terminal Sequencing for Proteolytic Processing

-

Edman Degradation:

-

Separate the purified mature this compound by SDS-PAGE and transfer to a PVDF membrane.

-

Excise the protein band of interest.

-

Subject the band to automated Edman degradation sequencing to determine the N-terminal amino acid sequence.

-

Compare the experimentally determined N-terminal sequence to the translated gene sequence to identify the signal peptide cleavage site.

-

Signaling Pathways and Logical Relationships

The regulation of this compound expression and secretion in Serratia marcescens is complex and involves various environmental cues and regulatory networks. While a detailed signaling pathway leading to specific PTMs of this compound is not fully elucidated, a general logical relationship can be proposed.

Conclusion

The post-translational modifications of native this compound represent a significant gap in our understanding of this therapeutically important enzyme. The experimental workflows and protocols outlined in this technical guide provide a robust framework for researchers to systematically investigate these modifications. A thorough characterization of this compound PTMs will not only enhance our fundamental knowledge of its biology but also has the potential to inform strategies for its recombinant production and optimization for pharmaceutical applications. Further research in this area is crucial for unlocking the full therapeutic potential of this compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Protein Surface Interactions—Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Frontiers | Editorial: Post-translational Modification in Response to Stresses in Bacteria [frontiersin.org]

- 5. Purification and characterization of thermoactive serratiopeptidase from Serratia marcescens AD-W2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and Characterization of 50 kDa Extracellular Metalloprotease from Serratia sp. ZF03 [ijbiotech.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Proteomic Identification of Novel Secreted Antibacterial Toxins of the Serratia marcescens Type VI Secretion System - PMC [pmc.ncbi.nlm.nih.gov]

in-depth review of Serrapeptase fibrinolytic and caseinolytic activity

An In-depth Technical Guide on the Fibrinolytic and Caseinolytic Activity of Serrapeptase for Researchers, Scientists, and Drug Development Professionals.

This compound (EC 3.4.24.40), a potent proteolytic enzyme derived from the non-pathogenic enterobacterium Serratia marcescens E15, has garnered significant interest in the therapeutic field.[1] Also known as serratiopeptidase, this zinc-containing metalloprotease is renowned for its significant anti-inflammatory, anti-edemic, and analgesic properties.[1][2] Central to its therapeutic effects are its robust fibrinolytic and caseinolytic activities, enabling it to break down key proteins involved in blood clotting and tissue inflammation.[1][[“]][4] This guide provides a detailed examination of these core enzymatic activities, summarizing quantitative data, outlining experimental protocols, and visualizing the workflows involved.